
3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
“3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione” is a compound with the CAS Number: 88612-24-2. It has a molecular weight of 203.24 . The compound is in the form of a powder and has a melting point of 101-103 degrees . The IUPAC name for this compound is 3-methyl-3-(4-methylphenyl)-2,5-pyrrolidinedione .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione”, can be achieved through different synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
“3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione” is a powder with a melting point of 101-103 degrees . It has a molecular weight of 203.24 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
One-Pot Synthesis of Amino Acids : A study demonstrates the efficient one-pot synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) using 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione, showcasing its utility in synthesizing amino acid derivatives with high yields and purities (Cal et al., 2012).
Crystal Structure Analysis : The triprolidinium cation derived from the title compound has been analyzed for its crystal structure, revealing insights into the interactions and conformations within the compound (Dayananda et al., 2012).
Novel Derivatives Synthesis : Research into the synthesis of novel (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidine-2,5-dione derivatives has been conducted, highlighting the compound's potential in creating new chemical entities (Lv et al., 2013).
Alkylation and Analogs Synthesis : A method for N-alkylating pyrrolidine-2,5-dione to produce imides, which are precursors to 13-aza-8,9-dehydro-3-desoxy-18-norestrone analogs, showcases the compound's versatility in organic synthesis (Ramana et al., 2003).
Medicinal Chemistry and Biological Applications
Anti-inflammatory Activities : Studies on new succinic and maleic derivatives from Antrodia camphorata, involving 3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione, demonstrate potential anti-inflammatory effects on macrophage-mediated responses (Chien et al., 2008).
Anticonvulsant Activity : Derivatives of pyrrolidine-2,5-dione, specifically focusing on modifications to the chemical structure, have been evaluated for their anticonvulsant activity, highlighting the compound's potential in developing new therapeutic agents (Sorokina et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-5-9(6-4-8)12(2)7-10(14)13-11(12)15/h3-6H,7H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOERMGLGLIDJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



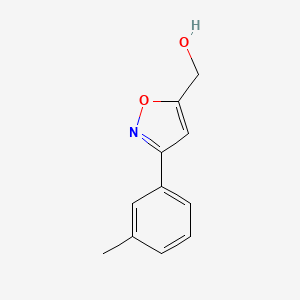
![2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419890.png)
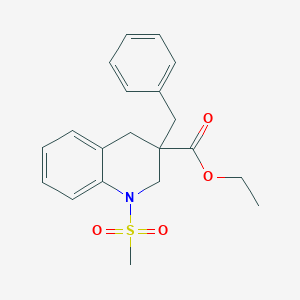
![3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1419895.png)
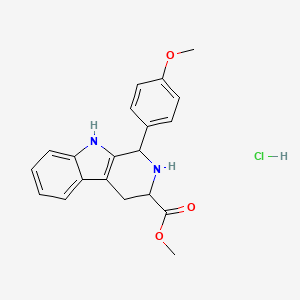
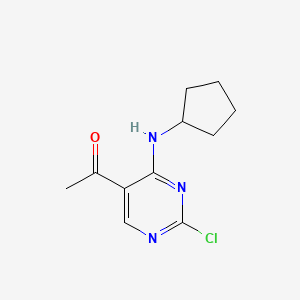
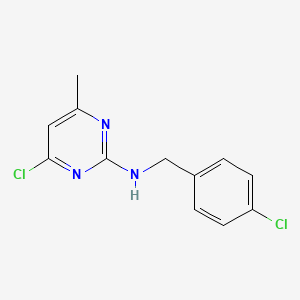
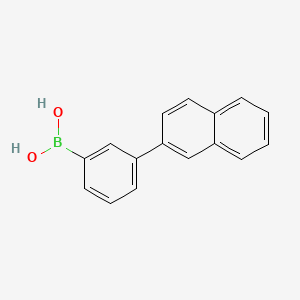
![5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid](/img/structure/B1419902.png)
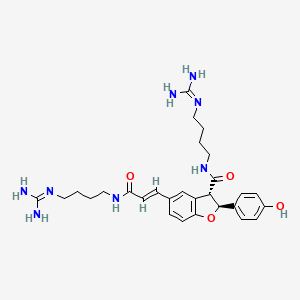
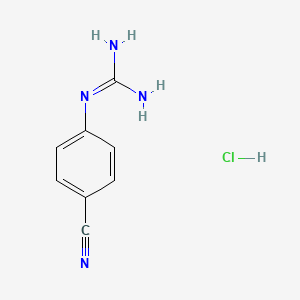
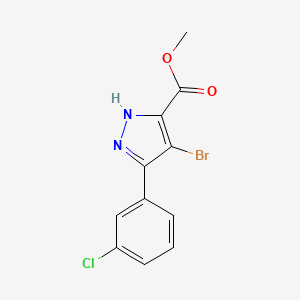
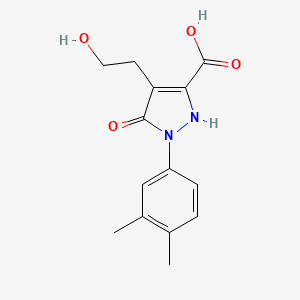
![(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine](/img/structure/B1419909.png)